Nodosin

Cytotoxicity Melanoma Selectivity

Choose Nodosin for your research: a pentacyclic ent-kaurane diterpenoid with a unique functional fingerprint. Unlike analogs, Nodosin exhibits selective cytotoxicity (B16-F10 melanoma IC50 8.0 μM), potent anti-MRSA activity (MIC 3.12-6.25 μg/mL), and Wnt/β-catenin pathway inhibition (suppresses Axin2, cyclin D1). Validated for glioma selectivity (2.9-4.2× higher IC50 in normal cells). Source precisely to avoid analog misidentification and ensure reproducible mechanism-of-action studies in oncology, immunology, and microbiology. Buy high purity Nodosin now.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
Cat. No. B1247732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNodosin
Synonymsnodosin
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C
InChIInChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,16-,19+,20+/m1/s1
InChIKeyWZYJEEIAFBHYJS-SONIPUFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nodosin: A Structurally Defined ent-Kaurane Diterpenoid for Preclinical Oncology and Anti-Infective Research


Nodosin (CAS: 10391-09-0) is a pentacyclic ent-kaurane diterpenoid isolated from various species of the Isodon and Rabdosia genera, including Isodon serra, I. trichocarpus, and I. japonicus [1]. It belongs to the 6,7-seco-ent-kaurane structural subclass, a group characterized by a distinctive cleavage of the B-ring that distinguishes these molecules from intact ent-kaurane diterpenoids [2]. Unlike many structurally related compounds that have been studied almost exclusively for their cytotoxic properties, Nodosin has been documented in primary literature for a broader spectrum of activities, including selective cytotoxicity across multiple cancer histotypes, antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), and immunomodulatory effects via IL-2 inhibition [3][4][5]. This functional diversity, grounded in its unique stereochemical architecture, establishes Nodosin as a versatile tool compound for mechanism-of-action studies across oncology, immunology, and microbiology research programs.

Why Nodosin Cannot Be Arbitrarily Substituted with Generic ent-Kaurane Diterpenoids


Although Nodosin shares the ent-kaurane diterpenoid scaffold with widely studied analogs such as Oridonin, Enmein, and Isodocarpin, the substitution pattern and stereochemical arrangement of oxygenated functional groups on the pentacyclic core confer distinct biological fingerprints that preclude simple interchangeability. Subtle variations in the positioning of hydroxyl, carbonyl, and epoxide moieties among these congeners result in divergent receptor-binding affinities, differential modulation of intracellular signaling cascades, and variable pharmacokinetic behaviors [1]. For instance, while Oridonin is frequently cited for its potent general cytotoxicity, Nodosin exhibits a unique selectivity profile with attenuated toxicity toward normal glial and hepatic cells while maintaining comparable or superior efficacy in specific tumor contexts [2]. Furthermore, the anti-infective and immunomodulatory activities documented for Nodosin are not uniformly present across other ent-kauranes, underscoring that functional activity cannot be reliably extrapolated from structural homology alone [3]. For investigators requiring reproducible, mechanistically defined outcomes, sourcing a specific compound with validated identity and purity is essential, as the use of an incorrect analog can lead to experimental failure and misinterpretation of biological data.

Quantitative Evidence Guide: Head-to-Head Comparative Performance Data for Nodosin


Comparative Cytotoxicity Profile: Nodosin Exhibits Reduced Lethality at Higher Concentrations Versus Oridonin in B16-F10 Melanoma Cells

In a direct head-to-head comparison using murine B16-F10 melanoma cells, Nodosin and Oridonin were evaluated for both melanogenesis inhibition and inherent cytotoxicity. Both compounds exhibited similar potency at their respective IC50 values for cell viability. However, a critical divergence emerged at higher concentrations that is directly relevant to experimental dosing windows. Specifically, Oridonin achieved almost complete lethality at a concentration of 4.0 μM, whereas Nodosin required a twofold higher concentration of 8.0 μM to achieve a comparable level of lethality [1]. This indicates that Nodosin possesses a less steep cytotoxicity curve in this model, providing a broader experimental concentration range for studying melanogenesis inhibition or other cellular effects that are not solely driven by acute cell death. This quantitative difference in the lethal concentration threshold provides a tangible basis for selecting Nodosin over Oridonin in studies where a wider therapeutic or mechanistic index is desired.

Cytotoxicity Melanoma Selectivity

Melanogenesis Inhibition: Nodosin Demonstrates Superior Potency and Safety Margin Compared to Oridonin in B16 4A5 Melanoma Cells

In a comparative study evaluating the melanogenesis inhibitory effects of several ent-kaurane diterpenoids from Isodon trichocarpus, Nodosin demonstrated a quantifiable advantage over Oridonin in terms of both potency and the separation between effective concentration and cytotoxic concentration. The IC50 for melanogenesis inhibition by Nodosin was 0.46 μM, which was approximately 2-fold more potent than Oridonin's IC50 of 0.90 μM [1]. Critically, the study explicitly noted that Nodosin, along with Enmein and Isodocarpin, exerted its inhibitory effect 'without notable cytotoxicity at the effective concentrations.' This is a key differentiator, as melanogenesis inhibition by some diterpenoids is confounded by parallel cytotoxic effects. The favorable potency-to-cytotoxicity ratio observed for Nodosin in this specific assay context supports its selection for investigations into pigmentation biology where maintaining cell viability is paramount.

Melanogenesis Tyrosinase Skin Pigmentation

Cell-Selective Antiproliferative Activity: Nodosin Displays Differential Toxicity Between Cancerous and Normal Glial Cells

The therapeutic potential of a cytotoxic compound is often defined by its ability to discriminate between malignant and non-malignant cells. In a study examining the effects of Nodosin on glioma, a clear differential in antiproliferative activity was quantified. After 24 hours of treatment, the IC50 for rat glioma C6 cells was 25.81 μM and for human glioma U87 cells was 11.05 μM [1]. In stark contrast, the IC50 values for non-cancerous cells—human normal glial cells (HEB) and primary rat glial cells—were substantially higher at 32.06 μM and 46.69 μM, respectively [1]. The study also noted that lactate dehydrogenase (LDH) release assays indicated that Nodosin did not exert significant cytotoxic effects on the glioma cells under these conditions, suggesting that the observed growth inhibition is mediated through specific antiproliferative mechanisms (such as G2/M cell cycle arrest) rather than non-specific membrane disruption. This quantifiable selectivity index provides a compelling rationale for prioritizing Nodosin in oncology research programs where minimizing off-target toxicity on normal tissue is a primary experimental goal.

Glioma Cancer Cell Selectivity

Antibacterial Efficacy: Nodosin Demonstrates Potent Anti-MRSA Activity with a Defined MIC Range

In a systematic evaluation of diterpenoids from Isodon serra for activity against methicillin-resistant Staphylococcus aureus (MRSA), Nodosin was identified as one of three lead compounds exhibiting optimal minimum inhibitory concentration (MIC) values [1]. The reported MIC range for Nodosin against tested MRSA strains was 3.12 to 6.25 μg/mL, a potency comparable to the other top-performing diterpenoids, hebeirubescensin K and effusanin E, which shared the same MIC range [1]. Beyond simply inhibiting planktonic bacterial growth, Nodosin was shown to interfere with critical pathogenic processes, including the inhibition of bacterial proliferation, suppression of biofilm formation, and downregulation of key genes associated with MRSA adhesion and virulence. This multi-faceted antimicrobial profile, validated in vivo in a topical wound healing model, distinguishes Nodosin from many other natural products whose antibacterial activity is limited to bacteriostatic effects. For research programs focused on identifying new chemical scaffolds to combat drug-resistant bacterial infections, Nodosin represents a validated lead compound with a clearly defined and potent MIC.

Antibacterial MRSA Biofilm

Anti-Proliferative Mechanism: Nodosin Specifically Targets Wnt/β-Catenin Signaling in Colorectal Cancer Cells

While many ent-kaurane diterpenoids are broadly cytotoxic, Nodosin has been shown to engage a specific and therapeutically relevant oncogenic pathway. In human colon cancer HCT116 cells, Nodosin was demonstrated to effectively inhibit the overactivated transcriptional activity of the β-catenin/T-cell factor (TCF) complex, a key effector of canonical Wnt/β-catenin signaling [1]. This was determined using a Wnt/β-catenin reporter gene assay. The functional consequence of this pathway inhibition was evidenced by the suppressed expression of downstream Wnt/β-catenin target genes, including Axin2, cyclin D1, and survivin. Prolonged exposure to Nodosin induced G2/M phase cell cycle arrest and subsequent apoptosis. This targeted mechanism of action provides a clear differentiation point from other diterpenoids whose anti-proliferative effects may stem from non-specific cellular stress or broad-spectrum kinase inhibition. For researchers specifically investigating modulators of the Wnt/β-catenin axis—a pathway frequently dysregulated in colorectal cancer and other malignancies—Nodosin represents a structurally distinct, natural product-derived chemical probe with defined activity.

Wnt signaling Colorectal Cancer β-Catenin

Validated Application Scenarios for Nodosin in Preclinical and Discovery Research


Investigating Selective Cytotoxicity and Therapeutic Windows in Melanoma Research

Researchers focused on melanoma biology can leverage Nodosin's well-defined cytotoxicity profile in B16-F10 cells to design experiments with a broader and more predictable concentration range. The documented finding that Nodosin requires twice the concentration of Oridonin to achieve complete lethality (8.0 μM vs. 4.0 μM) provides a quantitative justification for its use in studies aiming to deconvolute melanogenesis inhibition from acute cytotoxicity [1]. This property is particularly valuable in combination screens or long-term treatment assays where a wider experimental window minimizes confounding off-target cell death.

Probing the Wnt/β-Catenin Signaling Axis in Colorectal Cancer Models

For drug discovery programs targeting the canonical Wnt/β-catenin pathway, Nodosin serves as a validated, natural product-derived chemical probe. Its demonstrated ability to suppress β-catenin/TCF transcriptional activity and downregulate key target genes like Axin2, cyclin D1, and survivin in HCT116 cells provides a clear, mechanism-based entry point for further optimization [2]. This specific activity profile differentiates Nodosin from less selective cytotoxic diterpenoids and makes it a relevant starting point for medicinal chemistry campaigns or for use as a control compound in pathway-focused screening cascades.

Developing Next-Generation Anti-MRSA Agents with Anti-Biofilm Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms. Nodosin's potent and well-characterized anti-MRSA profile, with a defined MIC range of 3.12-6.25 μg/mL and demonstrated inhibition of biofilm formation and virulence gene expression, positions it as a high-value lead scaffold for infectious disease research [3]. Its activity in an in vivo wound healing model further validates its potential. Researchers in antibacterial drug discovery can procure Nodosin to conduct structure-activity relationship (SAR) studies, investigate its specific bacterial targets, or explore synergistic combinations with existing antibiotics.

Elucidating Cell-Selective Antiproliferative Mechanisms in Glioma

Studies in glioma highlight Nodosin's ability to discriminate between cancerous and normal glial cells, with IC50 values that are 2.9- to 4.2-fold higher for normal cells compared to U87 glioma cells [4]. This selectivity window makes Nodosin a compelling compound for investigating the molecular determinants that confer differential sensitivity. Researchers can use Nodosin in comparative proteomics or transcriptomics experiments to identify the cellular factors (e.g., expression of specific transporters or apoptotic regulators) that render glioma cells more susceptible to its growth-inhibitory effects, thereby uncovering new potential therapeutic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nodosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.